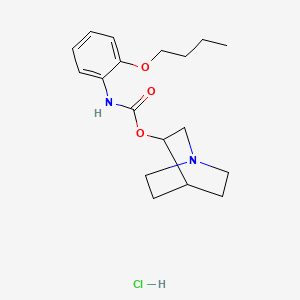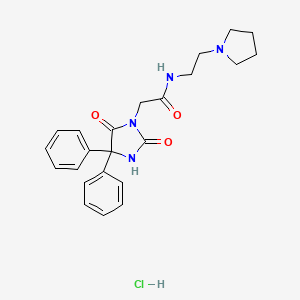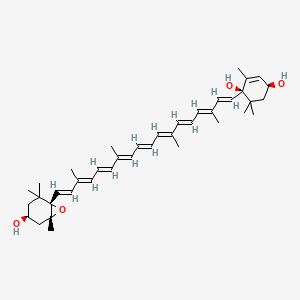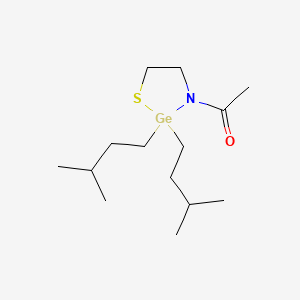
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is a heterocyclic compound that contains germanium, sulfur, and nitrogen atoms in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- typically involves the reaction of germanium tetrachloride with a thioamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazagermolidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazolidine: A related compound with a similar thiazolidine ring structure but without the germanium atom.
1,3,4-Oxadiazoline:
1,2,4-Triazoline: A compound with a similar nitrogen-containing ring structure and diverse biological activities.
Uniqueness
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is unique due to the presence of the germanium atom in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
120626-86-0 |
|---|---|
Fórmula molecular |
C14H29GeNOS |
Peso molecular |
332.1 g/mol |
Nombre IUPAC |
1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone |
InChI |
InChI=1S/C14H29GeNOS/c1-12(2)6-8-15(9-7-13(3)4)16(14(5)17)10-11-18-15/h12-13H,6-11H2,1-5H3 |
Clave InChI |
WPYKKMRNRALBMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Ge]1(N(CCS1)C(=O)C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


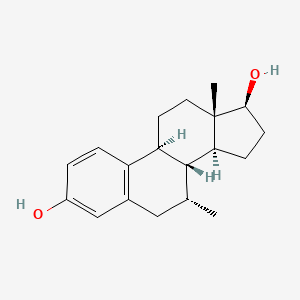
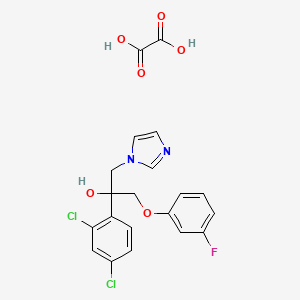
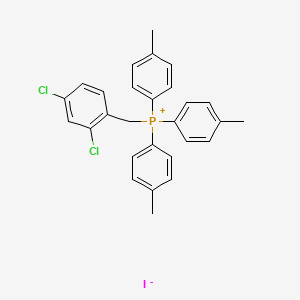
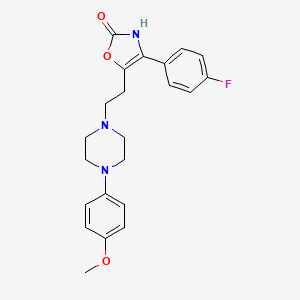
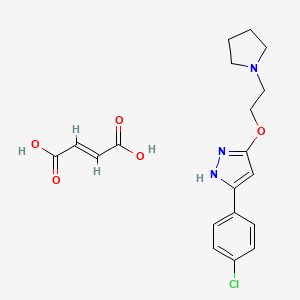
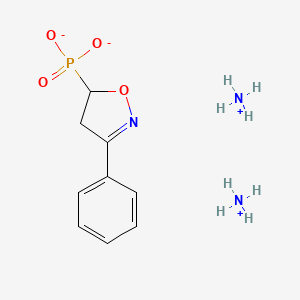
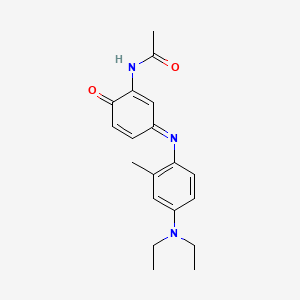

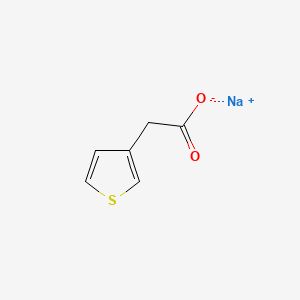
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
